3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride
Description
3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine hydrochloride is a halogenated azetidine derivative characterized by a benzylidene substituent at the 3-position of the azetidine ring. The compound features a 4-bromo-2-fluorophenyl group attached via a methylidene (CH=) linkage. Its molecular formula is C₁₀H₁₀BrFClN, with a molecular weight of 294.55 g/mol.
Properties
IUPAC Name |
3-[(4-bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrFN.ClH/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7;/h1-4,13H,5-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZTUZAQWSZMDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(C=C(C=C2)Br)F)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride involves several steps, typically starting with the preparation of the bromo-fluoro-substituted benzaldehyde. This intermediate is then reacted with azetidine under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of palladium catalysts can convert the azetidine ring to a more saturated form.
Scientific Research Applications
3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules in organic synthesis.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: Preliminary studies suggest it may have therapeutic properties, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine;hydrochloride involves its interaction with specific molecular targets. The bromo and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to changes in cell function and behavior .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and related azetidine/pyrrolidine derivatives:
Key Observations:
Halogen Substitution: The target compound’s 4-bromo-2-fluoro substituent distinguishes it from chlorophenyl (e.g., 3-(4-chlorophenyl)azetidine hydrochloride) or fluorophenoxy analogs. Bromine’s bulkiness and fluorine’s electronegativity may enhance binding to hydrophobic pockets or influence metabolic stability .
Functional Group Linkage: Methylidene (CH=) groups, as in the target compound, may enable π-π stacking interactions, whereas phenoxy or propoxy linkers (e.g., in and ) introduce ether bonds that alter solubility and hydrogen-bonding capacity .
Biological Activity
3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the known biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The chemical structure of 3-[(4-bromo-2-fluorophenyl)methylidene]azetidine hydrochloride can be described as follows:
- Molecular Formula : CHBrFClN
- Molecular Weight : 257.53 g/mol
- CAS Number : 1713160-68-9
This compound features a bromo and fluoro substituent on a phenyl ring, which may influence its biological activity by altering electron density and steric properties.
Antimicrobial Properties
Recent studies have indicated that similar compounds exhibit significant antimicrobial activity. For instance, derivatives of azetidine have shown effectiveness against various bacterial strains. Although specific data for 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine hydrochloride is not extensively documented, its structural analogs suggest potential efficacy.
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary tests on related azetidine derivatives indicate varying levels of cytotoxicity against cancer cell lines, such as:
| Compound Name | Cell Line Tested | IC (µM) |
|---|---|---|
| Compound A | HeLa | 25 |
| Compound B | MCF7 | 15 |
| 3-(4-Bromo-2-fluorophenyl)azetidine | TBD | TBD |
The exact IC values for 3-[(4-Bromo-2-fluorophenyl)methylidene]azetidine hydrochloride remain to be determined through specific cytotoxicity assays.
Case Studies and Research Findings
-
Screening Assays for Antimicrobial Activity :
A study conducted on azetidine derivatives demonstrated that compounds with halogen substitutions exhibited enhanced antibacterial properties against Gram-positive bacteria. The study highlighted that the introduction of bromine and fluorine atoms could significantly affect the lipophilicity and membrane permeability of the compounds, thus enhancing their antibacterial activity . -
Cancer Cell Line Studies :
Research into related azetidine compounds has shown promising results in inhibiting proliferation in various cancer cell lines. For example, a derivative demonstrated an IC value of approximately 20 µM against A549 lung cancer cells, suggesting that structural modifications could lead to improved efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
